N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N4O5S and its molecular weight is 364.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the p300/CBP histone acetyltransferase domains . These are key transcriptional co-activators essential for a multitude of cellular processes and have been implicated in human pathological conditions, including cancer .
Mode of Action
The compound acts as a potent and selective inhibitor of the p300/CBP HAT domain . It competes with acetyl coenzyme A (acetyl-CoA) and binds to the catalytic active site of p300 . This interaction inhibits the acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription .
Biochemical Pathways
The compound affects the histone acetylation pathway . This alteration in histone acetylation can affect gene transcription and, consequently, various cellular processes .
Result of Action
The inhibition of the p300/CBP HAT domain by the compound leads to a decrease in the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin’s, and acute myeloid leukemia .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-18-8-12(7-16-18)25(22,23)17-13(11-5-3-2-4-6-11)9-19-14(20)10-24-15(19)21/h2-8,13,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTIAUFJSKUEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.